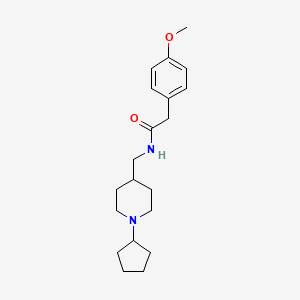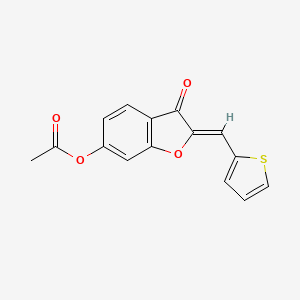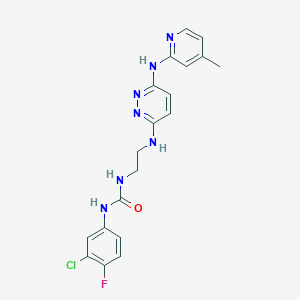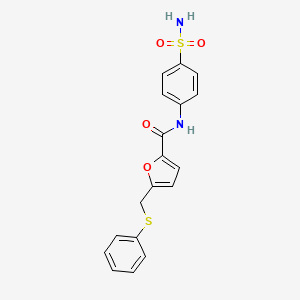![molecular formula C19H22ClN3O5S2 B2540703 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 478030-20-5](/img/structure/B2540703.png)
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide" is a chemically synthesized molecule that appears to be related to sulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential therapeutic applications. The molecule contains a sulfonyl group attached to a benzene ring, which is a common feature in sulfonamide drugs.
Synthesis Analysis
The synthesis of related compounds involves the condensation of piperidinyl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as a base . This method suggests that the synthesis of the compound might also involve similar condensation reactions, where the piperidine moiety is functionalized with sulfonyl and carbonyl groups to form the final product.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex. For instance, the related compound "4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate" has a dihedral angle of 84.4° between the sulfonyl and benzoyl benzene rings . This indicates that the molecule may also exhibit significant dihedral angles between its functional groups, which can influence its biological activity. The crystallographic data of a similar compound shows that it crystallizes in the monoclinic space group with a chair conformation of the piperidine ring, suggesting that the compound might also adopt a similar conformation .
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives can include various interactions due to the presence of multiple functional groups. For example, in the crystal structure of a related compound, water molecules form hydrogen bonds with the sulfonyl and carbonyl oxygen atoms . This implies that the compound may also participate in hydrogen bonding, which could affect its solubility, stability, and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be deduced from their molecular structure. The presence of a chloro group and a sulfonyl group can influence the compound's acidity, reactivity, and hydrophobicity. The crystallographic studies of related compounds provide insights into their solid-state properties, such as crystal packing and hydrogen bonding patterns, which can be crucial for understanding the compound's behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Research by Karaman et al. (2016) explores the synthesis of novel sulfonyl hydrazone compounds, including derivatives with a piperidine ring, highlighting their significant role in medicinal chemistry. These compounds were synthesized to investigate their antioxidant capacity and anticholinesterase activity. The study reveals that certain synthesized compounds exhibit promising antioxidant and enzyme inhibitory activities, suggesting potential applications in the development of therapeutic agents against diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Antimicrobial Potential
Another study by Khalid et al. (2016) focuses on the synthesis of N-substituted derivatives of a similar compound, demonstrating their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. The structural analysis and biological screening of these compounds indicate moderate to significant antibacterial activity, underscoring their potential as novel antimicrobial agents (Khalid et al., 2016).
Anticancer Applications
Rehman et al. (2018) conducted a study on the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure, evaluating them as anticancer agents. Their findings suggest that certain compounds exhibit strong anticancer activities, comparing favorably with doxorubicin, a standard anticancer drug. This research opens new avenues for developing effective anticancer therapeutics (Rehman et al., 2018).
Electrochemical and Corrosion Inhibition Studies
The work of Ichchou et al. (2019) investigates the application of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. Their research indicates that these compounds are effective in preventing corrosion, with implications for extending the lifespan of metal structures in corrosive environments (Ichchou et al., 2019).
Molecular Structure and Spectroscopic Characterization
Sen and Cukurovalı (2020) delve into the molecular structure, spectroscopic characterization, and density functional theory calculations of a new sulfonyl derivative. Their comprehensive analysis provides valuable insights into the electronic and structural characteristics of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in various scientific domains (Sen & Cukurovalı, 2020).
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-14-2-6-18(7-3-14)30(27,28)23-12-10-15(11-13-23)19(24)21-22-29(25,26)17-8-4-16(20)5-9-17/h2-9,15,22H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUTMNPKUGACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)


![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)




![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)
![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)
